molecular formula C17H16N8O3 B2924076 N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396852-63-3

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2924076
CAS No.: 1396852-63-3
M. Wt: 380.368
InChI Key: FZRDCGBVUJDHFP-UHFFFAOYSA-N
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Description

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its structure incorporates two distinct nitrogen-containing heterocycles—a pyrimidine and a pyrazine—linked through a piperazine-carbonyl-oxazole scaffold. The pyrimidin-2-yl piperazine moiety is a recognized pharmacophore in neuropharmacology. This structural group is known to act as an antagonist at the α2-adrenergic receptor and as a partial agonist at the 5-HT1A receptor . Piperazine and pyrimidine derivatives are frequently investigated for their potential as modulators of various protein kinases and purinergic receptors, which are key targets in oncology, inflammatory diseases, and pain management . The specific integration of a pyrazine carboxamide group further enhances the molecule's potential for targeted molecular interactions. Consequently, this compound presents a valuable chemical tool for researchers exploring novel signaling pathways and for use in high-throughput screening campaigns to identify new leads for the development of therapeutics for central nervous system disorders, inflammatory conditions, and oncological applications.

Properties

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O3/c26-14(12-10-18-4-5-19-12)23-17-22-13(11-28-17)15(27)24-6-8-25(9-7-24)16-20-2-1-3-21-16/h1-5,10-11H,6-9H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRDCGBVUJDHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, leading to implications in therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18N6O3. Its synthesis involves multi-step organic reactions, typically starting with the preparation of pyrimidine derivatives and piperazine intermediates. The formation of oxazole and subsequent coupling reactions are crucial in constructing this compound's structure.

Synthesis Steps:

  • Preparation of Pyrimidine-Piperazine Intermediate:
    • React pyrimidine derivatives with piperazine using coupling agents like EDCI.
    • Reaction conditions: Room temperature, in dichloromethane.
  • Formation of Oxazole Ring:
    • Utilize appropriate reagents to facilitate the cyclization required to form the oxazole moiety.
  • Final Coupling:
    • Couple the oxazole intermediate with pyrazine derivatives to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

The compound interacts with specific biological targets, such as enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on sterol biosynthesis enzymes in Leishmania species, indicating its potential as an anti-parasitic agent .

Case Studies and Findings

  • Anti-Parasitic Activity:
    • Compounds structurally related to N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine have been tested against Leishmania donovani, demonstrating significant inhibition of promastigote growth with IC50 values in the low micromolar range .
  • Anticancer Potential:
    • Research indicates that derivatives of this compound exhibit moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901), suggesting its role in cancer therapeutics .
  • Anti-inflammatory Properties:
    • In vitro studies have shown that certain analogs possess anti-inflammatory properties by inhibiting nitric oxide production in macrophage models .

Data Tables

Biological Activity Target IC50 (µM) Notes
Anti-parasiticLeishmania donovaniLow micromolarSignificant growth inhibition
AnticancerHeLa cells1.35 - 2.18Moderate activity
Anti-inflammatoryRAW264.7 macrophagesVariesInhibition of NO production

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogs share key motifs such as piperazine-carboxamide linkages, heterocyclic cores (e.g., oxazole, pyrimidine, pyrazine), and aromatic substituents. Below is a comparative analysis of physicochemical properties (melting points, molecular weights, yields) based on evidence:

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Reference
Target Compound Oxazole-piperazine-pyrimidine Pyrazine-2-carboxamide Inferred: 200–250 Calculated: ~437 N/A N/A
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Quinazolinone-piperazine 4-Fluorophenyl 196.5–197.8 ~398 57.3 [1]
8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) Piperazine-benzoyl-pyridine 4-Chloro-3-(trifluoromethyl)benzoyl 241–242 530 N/A [3]
8h (N-(4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide) Thienopyrimidine-pyrazine 4-Nitrophenoxy 245–247 ~421 80 [15]
C548-3569 (N-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide) Piperazine-cyclohexyl-benzothiadiazole 4-Fluorophenyl N/A ~534 N/A [16]

Key Observations:

  • Melting Points: Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) correlate with higher melting points (e.g., 8h: 245–247°C vs. A3: 196.5–197.8°C ).
  • Molecular Weight: Bulky substituents (e.g., benzothiadiazole in C548-3569 ) increase molecular weight significantly.
  • Synthetic Yields: Halogenated derivatives (e.g., A3, 57.3% yield ) exhibit moderate yields, while pyrazine-carboxamide derivatives (e.g., 8h, 80% yield ) show improved efficiency.

Structure-Activity Relationships (SAR)

  • Piperazine-Carboxamide Linkage: The piperazine-carboxamide group enhances solubility and hydrogen-bonding capacity, critical for target engagement. For example, 8b’s 4-chloro-3-(trifluoromethyl)benzoyl group improves hydrophobic interactions in enzyme binding .
  • Heterocyclic Cores: Pyrimidine and pyrazine moieties contribute to π-π stacking and electronic effects. The oxazole ring in the target compound may enhance metabolic stability compared to thienopyrimidine in 8h .
  • Substituent Effects: Fluorine or chlorine atoms (e.g., A3 ) improve bioavailability and binding affinity, while nitro groups (e.g., 8h ) may enhance electron-deficient character for specific target interactions.

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